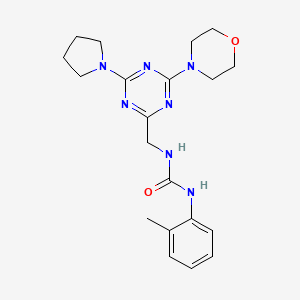

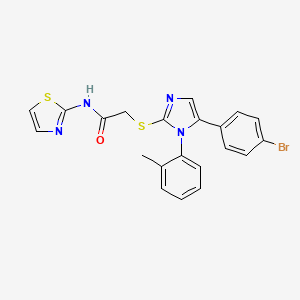

![molecular formula C11H10Cl2N2OS B2833466 4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine CAS No. 252725-57-8](/img/structure/B2833466.png)

4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .科学的研究の応用

Chemical Synthesis and Biological Activity

- Morpholine derivatives, including those related to 4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth (Alexander et al., 2008).

- Compounds structurally related to this compound have shown remarkable anti-tuberculosis activity and superior anti-microbial activity, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Mamatha S.V et al., 2019).

Material Science and Corrosion Inhibition

- Research into heterocyclic compounds based on the morpholine framework, including this compound, has led to the development of novel corrosion inhibitors. These studies focus on the synthesis and characterization of compounds that can significantly enhance the durability of metals in corrosive environments (Rbaa et al., 2019).

Crystallography and Structural Analysis

- Structural and spectral analysis of morpholine derivatives has been a subject of interest for chemists. Investigations into the crystal structure and hydrogen bonding interactions offer insights into the properties of these compounds, which can be crucial for designing new materials with specific characteristics (Franklin et al., 2011).

Electrochemical Synthesis

- Electrochemical methods have been applied to synthesize derivatives of this compound, demonstrating the versatility of electrochemistry in facilitating the preparation of complex organic molecules. Such methods provide efficient pathways to synthesize compounds with potential applications in various fields, including pharmaceuticals and materials science (Esmaili & Nematollahi, 2013).

Antitumor and Antimicrobial Activities

- The exploration of morpholine-thiazole derivatives has highlighted the potential of these compounds in exhibiting significant antitumor and antimicrobial activities. Such research not only contributes to the understanding of the biological mechanisms involved but also opens up new avenues for the development of effective therapeutic agents (Al-Soliemy et al., 2020).

将来の方向性

Thiazoles and their derivatives continue to draw the attention of researchers due to their wide range of biological activities . Future research may focus on synthesizing new compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .

特性

IUPAC Name |

4-(4,6-dichloro-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2OS/c12-7-5-8(13)10-9(6-7)17-11(14-10)15-1-3-16-4-2-15/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRECNKHLVCHSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

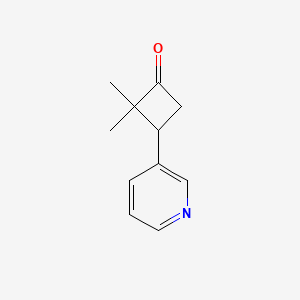

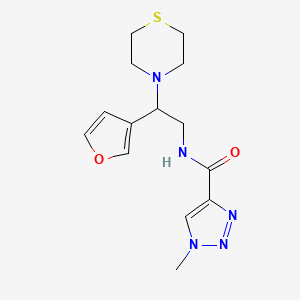

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2833390.png)

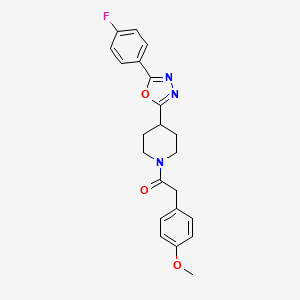

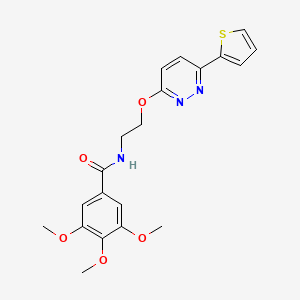

![2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2833394.png)

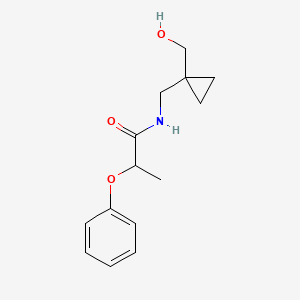

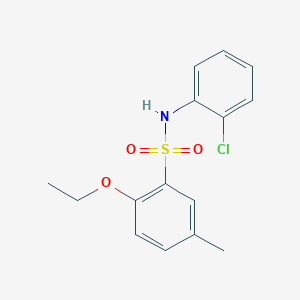

![4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833399.png)

![6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833400.png)

![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)